molecular formula C34H36N4O4Pt B15132457 3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;platinum(2+)

3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;platinum(2+)

Cat. No.: B15132457
M. Wt: 759.8 g/mol
InChI Key: YRJJAKXBIDDWAB-UHFFFAOYSA-L
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Description

3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;platinum(2+) is a complex organometallic compound It features a porphyrin core, which is a macrocyclic structure commonly found in many biological molecules, such as hemoglobin and chlorophyll

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;platinum(2+) typically involves the following steps:

    Synthesis of the Porphyrin Core: The porphyrin core can be synthesized through the condensation of pyrrole and aldehyde derivatives under acidic conditions.

    Metalation: The final step involves the coordination of the platinum(2+) ion to the porphyrin ring. This is usually done by reacting the porphyrin derivative with a platinum salt, such as platinum(II) chloride, under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the porphyrin ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can also occur, especially at the platinum center, potentially altering its oxidation state and coordination environment.

    Substitution: The compound can participate in substitution reactions, where ligands around the platinum center can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.

    Substitution: Ligand exchange reactions can be facilitated by using various nucleophiles, such as halides or phosphines.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or epoxidized derivatives, while reduction could produce different platinum oxidation states.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its catalytic properties. The platinum center can facilitate various chemical transformations, making it useful in organic synthesis and industrial catalysis.

Biology and Medicine

In biology and medicine, the compound’s porphyrin core allows it to interact with biological molecules, potentially serving as a photosensitizer in photodynamic therapy for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it a promising candidate for targeted cancer therapies.

Industry

In industry, the compound’s catalytic properties can be harnessed for processes such as hydrogenation and oxidation reactions. Its stability and reactivity make it suitable for use in various industrial applications.

Mechanism of Action

The mechanism of action of 3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;platinum(2+) involves its ability to coordinate to various substrates through the platinum center. This coordination can activate the substrates towards various chemical transformations. In biological systems, the compound can generate reactive oxygen species upon light activation, leading to oxidative damage in targeted cells, such as cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Tetraphenylporphyrin Platinum(II): Similar in structure but with phenyl groups instead of carboxyethyl and diethyl groups.

    Platinum(II) Chloride Porphyrin: Lacks the additional functional groups present in the target compound.

    Platinum(II) Acetylacetonate Porphyrin: Contains acetylacetonate ligands instead of the carboxyethyl and diethyl groups.

Uniqueness

The unique combination of the porphyrin core with carboxyethyl and diethyl groups, along with the platinum(2+) ion, gives 3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;platinum(2+) distinct properties. These include enhanced solubility, specific reactivity, and potential biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C34H36N4O4Pt

Molecular Weight

759.8 g/mol

IUPAC Name

3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;platinum(2+)

InChI

InChI=1S/C34H38N4O4.Pt/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2

InChI Key

YRJJAKXBIDDWAB-UHFFFAOYSA-L

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CCC(=O)O)CCC(=O)O)C)C(=C3CC)C)C.[Pt+2]

Origin of Product

United States

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